molecular formula C21H19FN2O4S B4178577 N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No. B4178577
M. Wt: 414.5 g/mol
InChI Key: LDWJAIBCCWJDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as FS-1, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide drugs and has shown promising results in pre-clinical studies.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and VEGFR-2. It has also been shown to induce apoptosis in cancer cells. N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide may also modulate the immune system and reduce inflammation.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and chemokines, such as IL-6, IL-1β, and TNF-α. N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to inhibit the activity of MMP-9, which is involved in the degradation of extracellular matrix proteins. In addition, N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce angiogenesis, which is important in the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method. It has also been extensively studied in pre-clinical models, making it a valuable tool for further research. However, N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One area of interest is its potential therapeutic applications in cancer. N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has shown promising results in pre-clinical models of various types of cancer, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent in these diseases. Finally, the mechanism of action of N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways.

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied in pre-clinical models of cancer, arthritis, and cardiovascular diseases. In these studies, N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide has shown promising results in reducing tumor growth, inflammation, and angiogenesis.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-15-6-2-4-8-19(15)24-29(26,27)17-12-10-16(11-13-17)28-14-21(25)23-20-9-5-3-7-18(20)22/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWJAIBCCWJDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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